1-[(3-Nitrophenyl)methyl]piperazine;oxalic acid
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Overview
Description
1-[(3-Nitrophenyl)methyl]piperazine;oxalic acid is a chemical compound that combines a piperazine derivative with oxalic acid Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Nitrophenyl)methyl]piperazine typically involves the reaction of 3-nitrobenzyl chloride with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
Reduction: 1-[(3-Aminophenyl)methyl]piperazine.
Substitution: Various N-alkyl or N-aryl piperazine derivatives.
Scientific Research Applications
1-[(3-Nitrophenyl)methyl]piperazine;oxalic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers
Mechanism of Action
The mechanism of action of 1-[(3-Nitrophenyl)methyl]piperazine involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring can act as a scaffold, allowing the compound to fit into specific binding sites on proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(3-nitrophenyl)piperazine: Similar structure but with a methyl group instead of a benzyl group.
Piperazine: The parent compound, which lacks the nitrophenyl group but shares the piperazine ring structure.
Uniqueness
1-[(3-Nitrophenyl)methyl]piperazine;oxalic acid is unique due to the presence of both the nitrophenyl group and the piperazine ring, which confer distinct chemical reactivity and potential biological activity. The combination with oxalic acid may also enhance its solubility and stability .
Properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.C2H2O4/c15-14(16)11-3-1-2-10(8-11)9-13-6-4-12-5-7-13;3-1(4)2(5)6/h1-3,8,12H,4-7,9H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUUOPYURRHNAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)[N+](=O)[O-].C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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